2-amino-3-fluoro-N-prop-2-ynyl-benzamide
Description
2-Amino-3-fluoro-N-prop-2-ynyl-benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and a propargyl (prop-2-ynyl) group attached to the nitrogen atom.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-amino-3-fluoro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H9FN2O/c1-2-6-13-10(14)7-4-3-5-8(11)9(7)12/h1,3-5H,6,12H2,(H,13,14) |
InChI Key |
PCGJCPXIHHUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution Patterns: The 2-amino-3-fluoro substitution in the target compound contrasts with 2,6-difluoro derivatives (e.g., ). Ortho-fluorine atoms (positions 2 and 6) in 2,6-difluoro analogs enhance metabolic stability and electronic effects, whereas the meta-fluorine (position 3) in the target compound may optimize steric interactions in binding pockets .
N-Substituent Effects :
- The propargyl group in the target compound and 2,6-difluoro-N-(prop-2-ynyl)benzamide enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or probe synthesis .
- Heterocyclic N-substituents (e.g., pyridyl in , thiazolyl in ) introduce metal-coordination or hydrogen-bonding capabilities, expanding utility in catalysis or drug design .
Amino Group Influence: The 2-amino group in the target compound distinguishes it from non-amino analogs (e.g., ). This group enhances solubility via hydrogen bonding and may serve as a site for further functionalization (e.g., acylation, sulfonation) .
Physicochemical Properties
- Solubility: The amino group in the target compound likely improves aqueous solubility compared to non-amino analogs (e.g., ).
- The trifluoromethyl group in ’s compound significantly elevates lipophilicity .
- Thermal Stability : Propargyl groups may lower melting points due to reduced molecular symmetry, whereas fluorine substitution often enhances thermal stability .
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